An In-depth Technical Guide to the Core Basic Properties of 5-(4-tert-butylphenyl)-2H-tetrazole
An In-depth Technical Guide to the Core Basic Properties of 5-(4-tert-butylphenyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 5-(4-tert-butylphenyl)-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available data, outlines experimental protocols for its characterization, and presents logical workflows and conceptual diagrams to support research and development activities.
Core Physicochemical Properties
Quantitative data for 5-(4-tert-butylphenyl)-2H-tetrazole is summarized below. Due to the limited availability of experimental data for this specific compound, predicted values and data from the closely related analogue, 5-phenyltetrazole, are included for comparative purposes.
| Property | 5-(4-tert-butylphenyl)-2H-tetrazole | 5-phenyltetrazole (Analogue) |
| Molecular Formula | C₁₁H₁₄N₄ | C₇H₆N₄ |
| Molecular Weight | 202.26 g/mol | 146.15 g/mol [1] |
| Melting Point | 193-195 °C[2][3] | 215 °C (decomposes)[4] |
| Boiling Point | 344.5 ± 35.0 °C (Predicted)[3] | Not available |
| Density | 1.127 ± 0.06 g/cm³ (Predicted)[3] | Not available |
| pKa | 4.43 ± 0.10 (Predicted)[3] | 4.83[5] |
| Appearance | White to light yellow solid[3] | White to almost white powder/crystal[4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 5-(4-tert-butylphenyl)-2H-tetrazole are provided below. These protocols are based on established chemical procedures.
Synthesis: [3+2] Cycloaddition
The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source.[6] The following protocol is adapted from the synthesis of 5-phenyl-1H-tetrazole.[7]
Materials:
-
4-tert-butylbenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Aqueous methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-tert-butylbenzonitrile (1 equivalent), sodium azide (1 equivalent), and ammonium chloride (1 equivalent) in dimethylformamide.
-
Heat the reaction mixture in an oil bath at 125 °C for 7 hours.[7]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in deionized water and carefully acidify with concentrated hydrochloric acid to a pH of 2.
-
Cool the solution to 5 °C in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the product from aqueous methanol to yield pure 5-(4-tert-butylphenyl)-2H-tetrazole.
Characterization Protocols
1. Melting Point Determination
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
Procedure:
-
Ensure the sample of 5-(4-tert-butylphenyl)-2H-tetrazole is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of about 3 mm.[8]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10°C below the expected melting point (around 193-195 °C).
-
Decrease the heating rate to approximately 1°C per minute.[8]
-
Record the temperature at which the sample first begins to liquefy and the temperature at which it becomes completely liquid. This range is the melting point. For a pure compound, this range should be narrow.
2. pKa Determination by Potentiometric Titration
This method provides an experimental value for the acidity of the tetrazole N-H bond.
Apparatus & Reagents:
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized, carbonate-free water
-
Potassium chloride (KCl) to maintain constant ionic strength[9]
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Accurately weigh a sample of 5-(4-tert-butylphenyl)-2H-tetrazole and dissolve it in a known volume of a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a concentration of approximately 1 mM.[9]
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[9]
-
Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
3. Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the concentration of a saturated aqueous solution of the compound.
Apparatus & Reagents:
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)
-
Centrifuge or filtration system (e.g., 0.45 µm filter)
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer or HPLC)
-
Phosphate-buffered saline (PBS) or deionized water
Procedure:
-
Add an excess amount of solid 5-(4-tert-butylphenyl)-2H-tetrazole to each of three flasks. This ensures that a saturated solution is formed.[10]
-
Add a known volume of the aqueous medium (e.g., PBS, pH 7.4) to each flask.
-
Seal the flasks and place them in a shaker at a constant temperature. Agitate the flasks for a sufficient time to reach equilibrium (typically 24-48 hours).[10]
-
After equilibration, allow the flasks to stand to let undissolved solids settle.
-
Carefully remove an aliquot of the supernatant. Clarify the solution by centrifugation or filtration to remove any suspended solid particles.
-
Dilute the clarified saturated solution with a suitable solvent.
-
Determine the concentration of the compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λ_max or HPLC).
-
Calculate the original concentration in the saturated solution, which represents the aqueous solubility.
4. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11][12]
-
Transfer the solution to a clean, dry 5 mm NMR tube. Filter the solution if any solid particles are present.
-
Add an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.[12]
Expected ¹H NMR Spectrum: Based on the structure of 5-(4-tert-butylphenyl)-2H-tetrazole, the following signals are expected:
-
A singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm).
-
A pair of doublets in the aromatic region for the para-substituted phenyl ring (~7.5-8.0 ppm).
-
A broad singlet for the acidic N-H proton of the tetrazole ring (can be highly variable, often >10 ppm, and may exchange with D₂O).
Representative ¹H NMR Data (5-phenyltetrazole in DMSO-d₆):
-
δ 7.54 (t, 3H), 7.99 (d, 2H), 17.45 (br, 1H)
Expected ¹³C NMR Spectrum:
-
Signals for the tert-butyl group (quaternary carbon and methyl carbons).
-
Four signals for the aromatic carbons of the phenyl ring.
-
A signal for the carbon atom of the tetrazole ring.
Representative ¹³C NMR Data (5-phenyltetrazole in DMSO-d₆):
-
δ 120.69, 124.63, 127.33, 129.78, 131.84, 155.93
-
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly grind 1-2 mg of the dry sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[13]
-
Transfer the fine, homogeneous powder to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[14]
Expected FTIR Spectrum:
-
N-H Stretch: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching of the tetrazole ring.
-
C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹.
-
C=N and N=N Stretches: Characteristic ring stretching vibrations for the tetrazole ring in the 1400-1600 cm⁻¹ region.
-
Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region from the phenyl ring.
Representative FTIR Data (5-phenyltetrazole, KBr Pellet):
-
Appearance of an N-H stretching band and disappearance of the C≡N stretching band (from the benzonitrile precursor) confirms the formation of the tetrazole ring.[15]
Mandatory Visualizations
Caption: General experimental workflow for synthesis and characterization.
Caption: Conceptual diagram of tetrazole as a bioisostere of carboxylic acid.
References
- 1. 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS NO. 126393-38-2 | 5-[4-(TERT-BUTYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE | C11H14N4 [localpharmaguide.com]
- 3. 5-[4-(TERT-BUTYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE | 126393-38-2 [amp.chemicalbook.com]
- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. pelletpressdiesets.com [pelletpressdiesets.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. organomation.com [organomation.com]
- 13. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 15. researchgate.net [researchgate.net]
